molecular formula C5H6BrN3 B13033801 (2-Bromopyrimidin-4-yl)methanamine

(2-Bromopyrimidin-4-yl)methanamine

Cat. No.: B13033801
M. Wt: 188.03 g/mol
InChI Key: SHSVWMFGFNVTJR-UHFFFAOYSA-N
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Description

(2-Bromopyrimidin-4-yl)methanamine (CAS 1555984-96-7) is a valuable brominated pyrimidine derivative serving as a versatile building block in organic synthesis and pharmaceutical research. Its molecular formula is C5H6BrN3, with a molecular weight of 188.03 g/mol . The compound features both an amine functional group and a bromine atom on the pyrimidine ring, making it an ideal precursor for nucleophilic aromatic substitution reactions, such as cross-coupling and amination, to create more complex disubstituted pyrimidine structures. Research indicates that disubstituted pyrimidine scaffolds are of significant interest in the development of novel bioactive molecules, particularly as selective agonists for the 5-HT2C receptor . Targeting this receptor is a prominent strategy in neuroscience research for potential therapeutic applications in conditions such as schizophrenia and obesity . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

(2-bromopyrimidin-4-yl)methanamine

InChI

InChI=1S/C5H6BrN3/c6-5-8-2-1-4(3-7)9-5/h1-2H,3,7H2

InChI Key

SHSVWMFGFNVTJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromopyrimidin-4-yl)methanamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method includes the reaction of 2-bromopyrimidine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Bromopyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.

    Reduction Products: Reduced derivatives like pyrimidine amines.

Scientific Research Applications

(2-Bromopyrimidin-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromopyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and the amine group allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This compound can interfere with various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Research Implications

  • Materials Science : Pyrimidine methanamines could serve as ligands in metal-organic frameworks (MOFs) due to their nitrogen-rich structures .

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